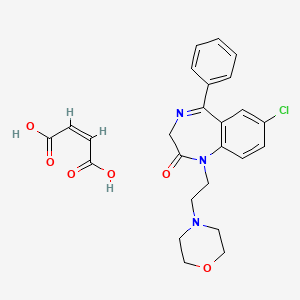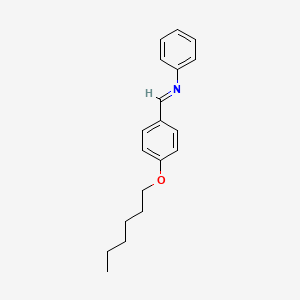
p-n-Hexyloxybenzylideneaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-n-Hexyloxybenzylideneaniline: is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.3920 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneaniline typically involves the condensation reaction between p-n-hexyloxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography .
化学反应分析
Types of Reactions: p-n-Hexyloxybenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
p-n-Hexyloxybenzylideneaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices
作用机制
The mechanism of action of p-n-Hexyloxybenzylideneaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of ordered phases. These phases exhibit unique optical and electronic properties, making the compound useful in various applications. The molecular targets and pathways involved in its action are related to its interaction with other molecules and materials, leading to the formation of liquid crystalline structures .
相似化合物的比较
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene (HBAF): Exhibits similar liquid crystalline properties but with different phase transition temperatures.
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene (HBAC): Known for its smectogenic properties, forming smectic liquid crystal phases.
p-n-Hexyloxybenzylidene-p-toluidine (HBT): Similar in structure but with different substituents, leading to variations in liquid crystalline behavior
Uniqueness: p-n-Hexyloxybenzylideneaniline is unique due to its specific combination of substituents, which result in distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at relatively low temperatures makes it particularly valuable in the development of advanced materials for electronic and optical applications .
属性
CAS 编号 |
5219-49-8 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-(4-hexoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3 |
InChI 键 |
IBVAICKBWALIQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

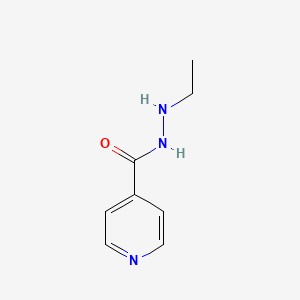
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
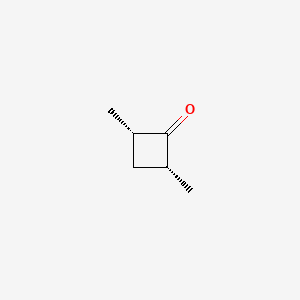
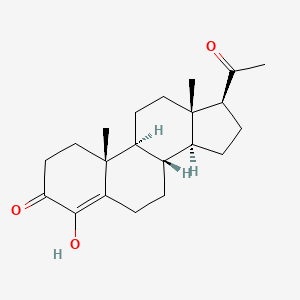
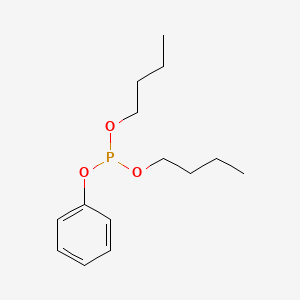
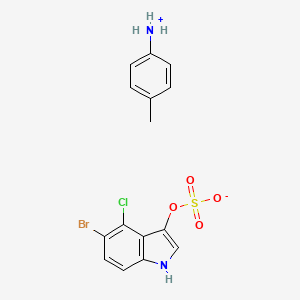

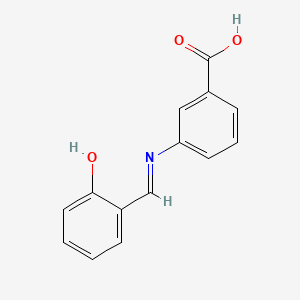
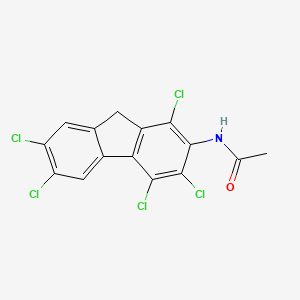
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
